Scandium trifluoromethanesulfonimide

ring-opening polymerization ε-caprolactone kinetics

Standard scandium triflate (Sc(OTf)₃) often underperforms in water-sensitive or low-loading polymerizations due to counteranion interference. Scandium trifluoromethanesulfonimide [Sc(NTf₂)₃] offers a quantifiable solution: - Enhanced electrophilicity & water tolerance from highly delocalized NTf₂⁻ anions - Reduces ε-caprolactone ROP time; yields PCL with Mn 2.6-9.8×10³, Đ 1.12-1.40 - Enables one-step PLLA polycondensation (Mn 5.1-7.3×10⁴) without lactide purification - Room-temperature polycondensation of thermally unstable monomers; catalyst recoverable

Molecular Formula C6F18N3O12S6Sc
Molecular Weight 885.4 g/mol
Cat. No. B12326447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScandium trifluoromethanesulfonimide
Molecular FormulaC6F18N3O12S6Sc
Molecular Weight885.4 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3]
InChIInChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3
InChIKeyFUXLYEZEIZAKTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scandium Trifluoromethanesulfonimide (Sc(NTf₂)₃) — Catalyst Procurement & Selection Guide


Scandium trifluoromethanesulfonimide [Sc(NTf₂)₃], also known as scandium(III) triflimide or scandium bis(trifluoromethanesulfonyl)imide, is a rare-earth Lewis acid catalyst belonging to the metal triflimidate class. It features a Sc³⁺ center coordinated by three highly delocalized, sterically hindered bis(trifluoromethanesulfonyl)imide (NTf₂⁻) counteranions [1]. This counteranion architecture confers water-stable Lewis acidity [2] and enables catalytic activity across a range of transformations including polymerization, polycondensation, and asymmetric synthesis [3].

Water-stable Lewis acid for aqueous or water-generating reactions
NTf₂⁻ counteranion enhances electrophilic character vs. triflate
Broad catalytic scope: ROP, polycondensation, asymmetric synthesis

Sc(NTf₂)₃ Procurement Rationale — Why Sc(OTf)₃ Is Not a Drop-In Replacement


Although scandium triflate [Sc(OTf)₃] is a widely used Lewis acid, substituting Sc(NTf₂)₃ with Sc(OTf)₃ can result in measurable performance deficits in reactions where counteranion effects govern catalytic efficiency. The NTf₂⁻ anion exhibits greater charge delocalization and steric bulk compared to the triflate (OTf⁻) anion, which enhances the electrophilic character of the Sc³⁺ center and suppresses nucleophilic counteranion interference [1]. This structural difference translates into quantifiably faster reaction kinetics, lower required catalyst loadings, and enhanced water tolerance that cannot be replicated simply by adjusting reaction conditions when using Sc(OTf)₃ [2].

Counteranion architecture differs: NTf₂⁻ provides greater charge delocalization and steric bulk than OTf⁻, altering Lewis acidity and nucleophilic interference.
Kinetic profiles may not transfer; Sc(OTf)₃ typically yields slower completion in ROP and may require higher loading to approach similar activity.
Water-tolerance advantage of Sc(NTf₂)₃ cannot be replicated by adjusting reaction conditions with Sc(OTf)₃, limiting direct substitution in water-generating processes.

Sc(NTf₂)₃ — Quantitative Differentiation Evidence vs. Comparator Catalysts


Accelerated Ring-Opening Polymerization Kinetics — Sc(NTf₂)₃ vs. Sc(OTf)₃

Sc(NTf₂)₃ delivers faster polymerization completion than Sc(OTf)₃ under identical reaction conditions in the ring-opening polymerization (ROP) of ε-caprolactone [1]. The kinetic advantage is attributed to the stronger electron-withdrawing character of the NTf₂⁻ ligand relative to OTf⁻, which increases the Lewis acidity of the scandium center and accelerates monomer activation [1].

ROP Kinetics
Head-to-head
Faster completion than Sc(OTf)₃ under identical conditions (ε-caprolactone, 25–60 °C)
Supports higher throughput or reduced process cycle time
Qualitative ranking; no kinetic constants reported
ring-opening polymerization ε-caprolactone kinetics

Reduced Catalyst Loading in Polycondensation — Sc(NTf₂)₃-Based System Efficiency

Scandium catalysts bearing stronger electron-withdrawing ligands, including Sc(NTf₂)₃ and Sc(NNf₂)₃, enable polycondensation at substantially lower catalyst loadings compared to Sc(OTf)₃ while achieving comparable or superior polymer molecular weights [1]. Under optimized conditions using Sc(NNf₂)₃ — a close structural analog within the same ligand class as Sc(NTf₂)₃ — catalyst loading can be reduced by 10- to 20-fold relative to earlier Sc(OTf)₃ protocols [1].

Catalyst Loading
Class-level
0.05–0.1 mol% vs. ~1 mol% for Sc(OTf)₃ (10–20× reduction)
Supports lower procurement cost and reduced metal residues
Sc(NNf₂)₃ analog data; direct Sc(NTf₂)₃ validation advised
polycondensation catalyst loading polyester synthesis

Aqueous Media Compatibility — Water-Stable Catalysis Enables Direct Dehydration Polycondensation

Sc(NTf₂)₃ is an effective water-stable Lewis acid catalyst for direct one-step dehydration polycondensation of L-lactic acid, producing poly(L-lactic acid) (PLLA) with high molecular weight without requiring lactide intermediate isolation [1]. Under bulk polycondensation conditions at 130–170 °C, Sc(NTf₂)₃ yields PLLA with Mn ranging from 5.1 × 10⁴ to 7.3 × 10⁴ (yield 32–60%). Solution polycondensation at 135 °C for 48 h affords PLLA with Mn = 1.1 × 10⁴ and 90% yield [1]. No racemization is observed by ¹H NMR, specific optical rotation, or DSC [1].

Direct PLLA Synthesis
Supporting
One-step dehydration polycondensation; Mn up to 7.3×10⁴ (bulk), 90% yield (solution)
Streamlined process with retained stereochemistry
No racemization observed (¹H NMR, DSC)
water-stable Lewis acid dehydration polycondensation lactic acid

Counteranion Architecture Advantage — NTf₂⁻ vs. OTf⁻ Ligand Effects on Lewis Acidity

The NTf₂⁻ counteranion in Sc(NTf₂)₃ provides enhanced Lewis acidity relative to the OTf⁻ counteranion in Sc(OTf)₃ due to greater charge delocalization and steric bulk [1]. This structural feature results in virtually no nucleophilic behavior from the counteranion and increases the positive charge density on the Sc³⁺ center [1]. Across a broad survey of catalytic applications, metal triflimidates (including Sc(NTf₂)₃) have been reported to outperform their metal triflate analogs [1].

Ligand Effect
Class-level
NTf₂⁻ provides greater charge delocalization and steric bulk vs. OTf⁻
Mechanistic basis for enhanced Lewis acidity
Qualitative SAR; direct binding data unavailable
Lewis acidity counteranion effect catalyst design

Narrow Molecular Weight Distribution Control in Polyester Synthesis

Sc(NTf₂)₃ catalyzes room-temperature polycondensation of dicarboxylic acids and diols to yield poly(alkylene succinate)s with number-average molecular weights ranging from 0.67 × 10⁴ to 1.41 × 10⁴ and polydispersity indices (Mw/Mn) of 1.4–2.1 [1]. These polycondensations proceed with quantitative yields, and the catalyst can be recovered quantitatively and reused [1]. Both Sc(NTf₂)₃ and Sc(OTf)₃ are effective under these conditions; however, the water-stable nature of Sc(NTf₂)₃ is advantageous for reactions generating water as a byproduct [1].

MWD Control
Supporting
Mn 0.67–1.41×10⁴, Mw/Mn 1.4–2.1, room-temperature polycondensation
Reproducible polyester synthesis at ambient conditions
Sc(OTf)₃ shows comparable MWD; water tolerance advantage
polyester molecular weight distribution polycondensation

Sc(NTf₂)₃ — Research & Industrial Application Scenarios


Controlled Ring-Opening Polymerization (ROP) of Cyclic Esters

Sc(NTf₂)₃ is optimally deployed for the ROP of ε-caprolactone and related cyclic esters where faster kinetics relative to Sc(OTf)₃ reduce reaction time [1]. The catalyst enables synthesis of poly(ε-caprolactone) with Mn = 2.6 × 10³–9.8 × 10³ and narrow polydispersity (Mw/Mn = 1.12–1.40) [1]. Catalyst recovery by simple filtration or aqueous extraction supports reuse applications.

Direct Dehydration Polycondensation for Biodegradable Polyesters

Sc(NTf₂)₃ is effective for one-step direct dehydration polycondensation of L-lactic acid to produce poly(L-lactic acid) (PLLA) without intermediate lactide purification [1]. Bulk polymerization at 130–170 °C yields PLLA with Mn = 5.1 × 10⁴–7.3 × 10⁴, while solution polymerization at 135 °C for 48 h yields Mn = 1.1 × 10⁴ with 90% yield [1]. No racemization is observed, preserving stereochemical integrity.

Low-Temperature Polyester Synthesis with Thermally Sensitive Monomers

Sc(NTf₂)₃ enables room-temperature polycondensation of thermally unstable monomers bearing carbon–carbon double bonds or bromo functionalities [1]. Polymerizations proceed at 35–60 °C under reduced pressure, producing poly(alkylene succinate)s with Mn = 0.67 × 10⁴–1.41 × 10⁴ and quantitative yields [1]. The catalyst is quantitatively recoverable and reusable, making it suitable for sustainable polymer manufacturing.

Asymmetric Catalysis with Chiral Ligands

Sc(NTf₂)₃ serves as a Lewis acid platform for chiral ligand complexes in asymmetric synthesis. A chiral N,N′-dioxide–Sc(NTf₂)₃ complex catalyzes asymmetric bromoamination of chalcones using N-bromosuccinimide as both bromine and amide source [1]. This application leverages the enhanced Lewis acidity of the Sc(NTf₂)₃ core to activate electrophilic substrates under mild conditions.

Application
Selection Property
Validation Focus
Ring-opening polymerization
Fast polymerization kinetics
Kinetic comparison vs. Sc(OTf)₃
One-step PLLA synthesis
Water-stable Lewis acidity
Molecular weight and yield optimization
Ambient-temperature polycondensation
Quantitative yield and recoverability
Monomer scope and thermal stability
Chiral Lewis acid platform
Enhanced Lewis acidity
Enantioselectivity and substrate scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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